Product packaging for Mibefradil Dihydrochloride Monohydrate(Cat. No.:CAS No. 1391053-69-2)

Mibefradil Dihydrochloride Monohydrate

Cat. No.: B1147368
CAS No.: 1391053-69-2
M. Wt: 586.57
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Description

Historical Context of Mibefradil (B1662139) Discovery and Development

Developed by Roche, Mibefradil, also known by its trade name Posicor®, emerged as a novel cardiovascular agent in the 1990s. wikipedia.orgwho.int Its development marked a significant departure from existing calcium channel blockers, offering a new therapeutic avenue for managing cardiovascular diseases.

Emergence as a Novel Calcium Channel Antagonist Prototype

Mibefradil was distinguished as the first of a new class of calcium antagonists. nih.govnih.gov It was recognized as a prototype for its selective blockade of T-type voltage-gated plasma membrane calcium channels. nih.gov This contrasted with traditional calcium channel blockers, which primarily target L-type calcium channels. researchgate.net The chemical structure of Mibefradil, a benzimidazolyl-substituted tetraline derivative, was derived from verapamil (B1683045) but possessed a markedly different pharmacological profile.

Distinctive Pharmacological Profile Compared to Classical Calcium Channel Blockers

Mibefradil's pharmacological characteristics set it apart from classical calcium channel blockers like nifedipine, verapamil, and diltiazem. nih.govresearchgate.net A key distinction was its ability to induce vasodilation and a slight reduction in heart rate without causing a negative inotropic effect (a decrease in the force of heart muscle contraction) at therapeutic concentrations. nih.gov Furthermore, it did not trigger the reflex tachycardia often associated with other vasodilators. nih.govresearchgate.net Clinical studies demonstrated its effectiveness in reducing blood pressure and improving exercise capacity in patients with chronic stable angina. nih.gov

Significance of T-type Calcium Channel Modulation in Biological Systems

The scientific interest in Mibefradil is intrinsically linked to the importance of T-type calcium channels in a wide array of biological functions. These low-voltage activated channels are crucial for regulating cellular excitability and calcium signaling. nih.govnih.govnih.gov

T-type calcium channels are integral to the pacemaking activity of the sinoatrial node in the heart and the rhythmic firing of neurons in the thalamus. wikipedia.org Their modulation can therefore impact heart rate and neuronal signaling. physiology.orgnih.gov In the cardiovascular system, different subtypes of T-type channels (CaV3.1 and CaV3.2) are involved in regulating heart rate, cardiac hypertrophy, and vascular tone. physiology.orgnih.gov Beyond the cardiovascular system, T-type channels play roles in neuronal excitability and have been implicated in conditions like epilepsy and neuropathic pain. nih.govnih.gov

Recent research has also highlighted the role of T-type calcium channels in cell proliferation. nih.govnih.gov Studies have shown that these channels are often overexpressed in various cancer cells and may contribute to tumor growth. nih.govmdpi.com This has opened up new avenues for investigating T-type channel blockers as potential anti-cancer agents. nih.govmdpi.com

Biological SystemRole of T-type Calcium Channels
Cardiovascular System Regulation of heart rate, cardiac pacemaking, vascular tone, and cardiac hypertrophy. wikipedia.orgphysiology.orgnih.govoup.com
Nervous System Control of neuronal excitability, rhythmic firing of neurons, and synaptic plasticity. nih.govnih.govtandfonline.comnih.gov
Cellular Processes Involvement in cell cycle progression and proliferation. nih.govnih.govresearchgate.net

Overview of Research Trajectory and Repurposing Efforts

Mibefradil was voluntarily withdrawn from the market by Roche in 1998, shortly after its launch, due to the risk of serious drug interactions. wikipedia.orgwho.int Specifically, it was found to inhibit cytochrome P450 enzymes, leading to potentially dangerous elevations in the plasma concentrations of other co-administered drugs. nih.gov

Despite its withdrawal from clinical use, Mibefradil's unique properties have sustained its presence in academic and preclinical research. A significant area of investigation has been its potential as an anti-cancer agent. nih.gov Given the role of T-type calcium channels in tumor cell proliferation, researchers are exploring Mibefradil's ability to inhibit cancer cell growth. nih.govmdpi.com One approach under investigation involves using short-term administration of Mibefradil to enhance the efficacy of conventional anticancer therapies, a strategy termed "Interlaced Therapy™". nih.gov This repurposing effort has led to a Phase Ib clinical trial for the treatment of brain tumors. nih.gov

More recent studies have also delved deeper into the molecular mechanisms of Mibefradil, revealing that at higher concentrations, it can stimulate an increase in intracellular calcium concentration through pathways involving phospholipase C and IP3 receptors, independent of its T-type channel blocking activity. nih.gov This suggests additional complexities to its pharmacological profile that may be relevant for future research and potential therapeutic applications.

Research AreaFocus of Investigation
Oncology Repurposing as an anti-cancer agent to inhibit tumor cell proliferation. nih.govmdpi.comnih.gov
Molecular Pharmacology Elucidating additional mechanisms of action beyond T-type channel blockade. nih.gov
Cardiovascular Research Continued use as a tool to study the role of T-type calcium channels in cardiovascular physiology and pathophysiology. nih.gov

Properties

CAS No.

1391053-69-2

Molecular Formula

C₂₉H₄₂ClFN₃O₄

Molecular Weight

586.57

Synonyms

Posicor Monohydrate;  Ro 40-5967 Monohydrate;  Methoxyacetic Acid (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl Ester Dihydrochloride Monohydrate;  Methoxyacetic Acid (1S-c

Origin of Product

United States

Molecular and Cellular Pharmacology of Mibefradil

Mechanism of Calcium Channel Modulation by Mibefradil (B1662139)

Mibefradil inhibits the influx of calcium ions by blocking both low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels. drugbank.com However, its primary mechanism is distinguished by a notable selectivity for T-type channels. drugbank.comnih.gov

Mibefradil is recognized as a potent blocker of T-type voltage-gated calcium channels, which are activated by small depolarizations of the cell membrane. nih.govnih.gov It demonstrates inhibitory action across all three subtypes of the T-type channel family (CaV3.1, CaV3.2, and CaV3.3). nih.gov Research has shown that mibefradil blocks these subtypes with IC₅₀ values in the low micromolar range, specifically between 5.8 and 7.2 μM. nih.gov Another study reported an IC₅₀ value of approximately 2.7 μM for T-type channels. tocris.com This blockade of T-type channels is considered a key component of its mechanism of action. nih.gov The compound's ability to inhibit these channels has been a focal point of research, particularly in understanding its cardiovascular effects and its potential applications in other areas, such as oncology, where T-type channels are implicated in cell proliferation. nih.govnih.govresearchgate.netoup.com

Table 1: Inhibitory Concentration (IC₅₀) of Mibefradil on T-type Calcium Channel Subtypes

Channel Subtype IC₅₀ (μM) Source(s)
CaV3.1 5.8 - 7.2 nih.gov
CaV3.2 5.8 - 7.2 nih.gov
CaV3.3 5.8 - 7.2 nih.gov
General T-type 2.7 tocris.comhellobio.com

The blocking action of mibefradil on calcium channels exhibits both voltage- and use-dependent characteristics. nih.gov The inhibition of both T-type and L-type channels is enhanced at more depolarized membrane potentials, indicating that the drug binds with higher affinity to the inactivated state of the channel. nih.govnih.gov This voltage-dependent block means that the efficacy of mibefradil is greater in cells that are frequently depolarized. nih.gov Furthermore, the block is use-dependent, meaning that the degree of inhibition increases with the frequency of channel activation, for instance, with more rapid stimulation rates. nih.gov This suggests that repeated channel opening and closing facilitates the drug's access to its binding site. nih.gov These characteristics are crucial for understanding the compound's effects in different physiological contexts. nih.gov Mibefradil has also been shown to bind with very high affinity to L-type Ca²⁺ channels in skeletal muscle membranes, with a dissociation constant (KD) of 2.5 nM. nih.gov

Interaction with Other Ion Channels and Receptors

Beyond its primary action on voltage-gated calcium channels, mibefradil has been found to modulate other ion transport mechanisms, notably the Orai store-operated calcium channels.

Table 2: Inhibitory Concentration (IC₅₀) of Mibefradil on Orai Channel Isoforms

Channel Isoform IC₅₀ (μM) Source(s)
Orai1 52.6 nih.govnih.gov
Orai2 14.1 nih.govnih.gov
Orai3 3.8 nih.govnih.gov

Table 3: Mentioned Compounds

Compound Name
Mibefradil Dihydrochloride Monohydrate
Verapamil (B1683045)
Amlodipine (B1666008)
Diltiazem
Nifedipine
Ethosuximide
ML218
2-aminoethoxydiphenyl borate (B1201080) (2-APB)
Thapsigargin
Glibenclamide
Chelerythrine
Cilazapril
Amiloride
Bay K 8644
Isradipine
Vincristine
Temozolomide (B1682018)

Modulation of Orai Store-Operated Calcium Channels

Differential Inhibition of Orai1, Orai2, and Orai3 Currents

Mibefradil has been identified as a potent blocker of Orai store-operated Ca²⁺ channels, which are crucial for store-operated calcium entry (SOCE), a vital Ca²⁺ influx pathway in numerous cell types. nih.gov Research demonstrates that mibefradil inhibits the currents mediated by Orai1, Orai2, and Orai3 in a dose-dependent fashion. nih.govwikipedia.org Notably, its inhibitory potency varies significantly among the three isoforms.

Studies using HEK293 T-REx cells overexpressing Orai subtypes have shown that mibefradil is a more potent blocker of Orai3 channels compared to Orai1 and Orai2. nih.govdrugbank.com The half-maximal inhibitory concentrations (IC₅₀) consistently highlight this differential effect. One study reported IC₅₀ values of 52.6 µM for Orai1, 14.1 µM for Orai2, and 3.8 µM for Orai3. nih.govwikipedia.org Another study found similar values, with IC₅₀s of 39.3 µM for ORAI1, 24.8 µM for ORAI2, and 4.2 µM for ORAI3. This preferential inhibition of Orai3 suggests that the anti-proliferative and pro-apoptotic effects of mibefradil could be particularly relevant in cancers where Orai3 is overexpressed. nih.govdrugbank.com The blockade of Orai channels by mibefradil occurs at the extracellular surface of the channel. nih.govwikipedia.org

Table 1: Differential Inhibition of Orai Channel Currents by Mibefradil
Orai Channel IsoformIC₅₀ (µM) - Study 1 nih.govwikipedia.orgIC₅₀ (µM) - Study 2
Orai152.639.3
Orai214.124.8
Orai33.84.2

Impact on hERG Potassium Channels and Associated Mechanistic Insights

Mibefradil's pharmacological activity includes interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. wikipedia.org Blockade of hERG channels is a significant concern in pharmacology as it can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. wikipedia.org

Mibefradil has been shown to block hERG channels in a concentration-dependent manner. In studies using transfected COS cells, mibefradil inhibited hERG with a half-maximal effective concentration (EC₅₀) of 1.43 µM. Another study confirmed this potent inhibition, reporting a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM from a patch-clamp hERG assay. Mechanistically, the blockade by mibefradil involves a shift in the steady-state activation and inactivation parameters to more negative values. This off-target hERG channel interaction was identified as a source of dose-limiting toxicity in clinical trials.

Downstream Cellular Signaling Pathways Influenced by Mibefradil

The modulation of ion channels by mibefradil precipitates a cascade of effects on intracellular signaling pathways, profoundly impacting cellular functions such as calcium balance, proliferation, and programmed cell death.

Regulation of Intracellular Calcium Homeostasis

Mibefradil exerts complex effects on intracellular calcium ([Ca²⁺]i) homeostasis. While primarily known as a Ca²⁺ channel blocker, at certain concentrations, it can also lead to an increase in cytosolic Ca²⁺. At concentrations of 10 µM and higher, mibefradil has been shown to elicit an increase in cytosolic Ca²⁺ levels. This elevation is not due to influx through channels it typically blocks, but rather through the activation of the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP₃), which then binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from these internal stores.

This depletion of ER Ca²⁺ stores subsequently triggers store-operated Ca²⁺ entry (SOCE) mediated by the ORAI channels. However, as noted previously, mibefradil also blocks ORAI channels, particularly at higher concentrations. nih.govwikipedia.org This suggests a dual role where mibefradil first initiates a signal for Ca²⁺ influx via store depletion and then inhibits the very channels that mediate this influx. Indeed, one study observed that 10 µM mibefradil inhibited Ca²⁺ entry activated by store depletion by approximately 17.6%.

Effects on Cell Proliferation and Apoptosis Induction

A significant downstream consequence of mibefradil's activity is the inhibition of cell proliferation, a property observed across various in vitro models. nih.govwikipedia.org In human peripheral blood mononuclear cells (PBMCs), mibefradil demonstrated a more pronounced, concentration-dependent inhibition of proliferation compared to the L-type channel blocker nifedipine. This effect was found to be dependent on the timing of the drug's application relative to cell stimulation.

Similarly, mibefradil was found to inhibit the proliferation of calf pulmonary artery endothelial cells (CPAE), with a half-maximal inhibition observed at a concentration of 1.7 µM. Its anti-proliferative effects have also been documented in human lens epithelial cells. This broad anti-proliferative capacity is linked to its ability to interfere with Ca²⁺ signaling, which is essential for cell growth and division.

In addition to curbing proliferation, mibefradil actively induces apoptosis (programmed cell death) and causes cell cycle arrest. nih.govwikipedia.org In human lens epithelial cells, signs of apoptosis were detected as early as four hours after incubation with mibefradil, an effect that correlated with the depolarization of the cell membrane and reduced expression of integrin.

The compound's impact on the cell cycle can vary depending on the cell type and treatment duration. In human prostate cancer cells (PC-3), treatment with 10 µM mibefradil for 24 hours led to a significant G1 phase arrest, with the G0/G1 cell fraction increasing from 33.1% to 60.9%, while the S and G2/M fractions decreased. Conversely, in HEK-293T-Rex cells, mibefradil was reported to halt the cell cycle in the S and G2/M phases. drugbank.com This induction of apoptosis and cell cycle arrest underscores the potential of mibefradil as a pharmacological tool for investigating cancer biology. nih.gov

Modulation of Vascular Smooth Muscle Cell Phenotype

Under physiological conditions, vascular smooth muscle cells (VSMCs) exhibit a contractile phenotype, which is essential for maintaining the structure and function of the arterial vessel wall. mdpi.com However, in response to vascular injury or stress, these cells can undergo a process known as phenotypic switching. mdpi.com They transition to a synthetic phenotype characterized by increased rates of proliferation, migration, and synthesis of extracellular matrix components. mdpi.commdpi.com This modulation plays a critical role in the pathophysiology of vascular diseases. mdpi.com Mibefradil has been shown to influence this process, primarily through its effects on cell proliferation and the response to pathological stimuli.

Anti-proliferative Effects in Response to Vascular Injury

Mibefradil demonstrates significant anti-proliferative effects on vascular smooth muscle cells, a key factor in the response to vascular injury. The proliferation of these cells is a critical component in the development of conditions such as pulmonary arterial hypertension (PAH) and intimal hyperplasia. mdpi.comnih.gov

In one study, the effect of mibefradil was assessed on human pulmonary artery smooth muscle cells (PASMCs) stimulated with platelet-derived growth factor-BB (PDGF-BB), a potent mitogen that promotes cell proliferation. nih.gov The results indicated that mibefradil at a concentration of 10 µM significantly inhibited the PDGF-BB-induced proliferation of PASMCs after 72 hours of incubation. nih.gov This inhibitory action suggests a potential role for mibefradil in mitigating the cellular proliferation that follows vascular injury. nih.gov While the precise mechanism for this anti-proliferative effect is still under investigation, it highlights the compound's ability to modulate a key cellular process in vascular pathology. nih.gov

Influence on Pathologic Hypertrophy and Remodeling

Beyond its anti-proliferative effects, mibefradil also influences the processes of pathologic hypertrophy and vascular remodeling. Pathologic hypertrophy, an increase in cell size, contributes to the thickening of blood vessel walls and is a hallmark of hypertensive cardiovascular disease.

Mibefradil has been observed to facilitate the regression of cardiac hypertrophy, a related and often concurrent process with vascular remodeling. nih.gov By blocking T-type calcium channels, mibefradil interferes with the signaling pathways that lead to hypertrophic growth in response to stimuli like sustained high blood pressure. nih.gov This action is considered a key component of its potential cardioprotective effects. nih.gov Its ability to reduce heart rate while lowering blood pressure, without a negative inotropic effect, creates a favorable hemodynamic profile for reversing or attenuating the structural changes associated with chronic hypertension. nih.gov

Hepatic Cytochrome P450 Enzyme Interactions

Mibefradil is a notable inhibitor of several key drug-metabolizing enzymes in the liver, specifically the cytochrome P450 (CYP) family of isoenzymes. nih.govkegg.jp This inhibition is a critical aspect of its pharmacological profile, as it can lead to significant drug-drug interactions.

Inhibition of CYP1A2, CYP2D6, and CYP3A4 Isoenzymes

In vitro studies have consistently demonstrated that mibefradil potently inhibits multiple CYP isoenzymes, including CYP1A2, CYP2D6, and CYP3A4. nih.govkegg.jp These enzymes are responsible for the metabolism of a vast number of therapeutic agents. The inhibition of CYP3A4 and CYP2D6 by mibefradil is particularly pronounced. nih.gov

Research comparing mibefradil to its derivative, NNC55-0396, quantified its inhibitory potency. Mibefradil showed a 9- to 10-fold greater inhibitory activity towards recombinant CYP3A4 compared to NNC55-0396. nih.gov Conversely, mibefradil was found to be a less potent inhibitor of CYP2D6 than its derivative. nih.gov The primary metabolite of mibefradil, known as Ro 40-5966, also exhibits significant inhibitory activity against CYP3A4. nih.gov

The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) of mibefradil against CYP3A4 and CYP2D6, providing a quantitative measure of its inhibitory potential.

CompoundEnzymeSubstrateIC₅₀KᵢSource
Mibefradil CYP3A4Benzyloxy-4-trifluoromethylcoumarin33 ± 3 nM23 ± 0.5 nM nih.gov
Mibefradil CYP3A4Testosterone566 ± 71 nM202 ± 39 nM nih.gov
Mibefradil CYP2D6Dextromethorphan129 ± 21 nM12.7 ± 0.9 nM nih.gov

Mechanism-Based Inhibition and Metabolite Binding

The inhibition of CYP3A4 by mibefradil is not merely reversible; it is a mechanism-based inhibition (MDI), also known as suicide inhibition. nih.gov This means that the enzyme metabolizes mibefradil into a reactive intermediate that then irreversibly inactivates the enzyme. nih.govxenotech.com This process is time- and concentration-dependent. nih.govnih.gov

Studies have shown that both mibefradil and its major metabolite, des-methoxyacetyl mibefradil (Ro 40-5966), exhibit type I binding characteristics with CYP3A4, indicating they bind to the enzyme's active site. nih.gov Upon incubation with mibefradil and NADPH (a necessary cofactor for CYP activity), a rapid and irreversible loss of CYP3A4 activity occurs. nih.gov Approximately 70% of the enzyme's activity is lost within the first minute of incubation. nih.gov

The underlying mechanism for this inactivation is the destruction of the enzyme's heme group. nih.gov The time-dependent loss of CYP3A4 activity correlates with a loss of carbon monoxide (CO) binding to the heme iron, a hallmark of heme destruction. nih.gov This occurs without the formation of stable adducts to the heme or the apoprotein, pointing to heme destruction as the definitive mechanism of inactivation. nih.gov The metabolite Ro 40-5966 also acts as a time-dependent inhibitor of CYP3A4, although to a lesser degree than the parent compound. nih.gov

Preclinical Pharmacodynamics and Therapeutic Potential in Experimental Models

Cardiovascular System Research

Preclinical investigations have extensively explored the effects of mibefradil (B1662139) on the cardiovascular system, revealing a profile that differs notably from traditional calcium channel blockers. These studies, conducted in various animal models, have elucidated its mechanisms of action on blood vessels, heart rate, and myocardial function, particularly in the context of ischemia.

Hemodynamic Effects in Animal Models

Mibefradil's primary hemodynamic effects are characterized by vasodilation, a modest influence on heart rate and cardiac conduction, and a notable absence of significant myocardial depression.

Mibefradil induces potent coronary and peripheral vasodilation through its inhibitory action on both T-type and L-type calcium channels in vascular smooth muscle cells. nih.govdrugbank.com Its higher selectivity for T-type channels, which are prevalent in the vasculature, contributes to its vasodilatory efficacy. nih.gov

In conscious dog models, intravenous administration of mibefradil led to a significant increase in coronary blood flow by 103 ± 14% and an increase in the diameter of the left circumflex epicardial coronary artery by 7.8 ± 1.2%. nih.gov Further investigation in this model revealed that approximately 30% of the dilatory effect on large coronary arteries is independent of the endothelium, suggesting a direct action on the vascular smooth muscle. nih.gov In studies on isolated perfused hydronephrotic rat kidneys, mibefradil effectively reversed angiotensin II-induced constriction of both afferent and efferent arterioles, with a 1 micromol/L concentration causing an 88 ± 9% and 74 ± 10% reversal, respectively. nih.gov This indicates a significant vasodilatory effect on the renal microcirculation, mediated primarily through the inhibition of the IP3-mediated pathway. nih.gov

Table 1: Vasodilatory Effects of Mibefradil in Animal Models

Animal ModelVascular BedParameterEffectReference
Conscious DogsCoronaryCoronary Blood Flow↑ 103 ± 14% nih.gov
Conscious DogsCoronary (Left Circumflex Artery)Diameter↑ 7.8 ± 1.2% nih.gov
Isolated Perfused Hydronephrotic Rat KidneyRenal (Afferent Arteriole)Reversal of Angiotensin II-induced constriction88 ± 9% nih.gov
Isolated Perfused Hydronephrotic Rat KidneyRenal (Efferent Arteriole)Reversal of Angiotensin II-induced constriction74 ± 10% nih.gov

The effect of mibefradil on heart rate is complex and appears to be dependent on the experimental model and conditions. While some studies report a slight reduction in heart rate, attributed to the blockade of T-type calcium channels in the sinoatrial node, others have observed an increase. drugbank.comnih.gov In open-chest dogs, mibefradil was found to reduce heart rate. nih.gov Conversely, a study in conscious dogs reported a 58 ± 9% increase in heart rate following intravenous infusion. nih.gov This discrepancy may be related to reflex mechanisms in conscious animals that are blunted under anesthesia.

Mibefradil's influence on cardiac conduction is characterized by a slowing of sinus and atrioventricular (AV) node conduction. drugbank.com This leads to a slight increase in the PR interval. drugbank.com In isolated rabbit sinus node cells, mibefradil inhibited both T-type and L-type Ca2+ currents, leading to a reduction in the spontaneous rate and eventual cessation of impulse initiation at higher concentrations. nih.gov Studies on Purkinje fibers from both normal and infarcted canine hearts showed that mibefradil did not affect the rate or the maximum diastolic potential, suggesting a lack of effect on normal or abnormal automaticity in these tissues. nih.gov

Table 2: Effects of Mibefradil on Cardiac Conduction in Experimental Models

ModelParameterEffectReference
General Preclinical ObservationHeart RateSlight reduction drugbank.com
Conscious DogsHeart Rate↑ 58 ± 9% nih.gov
Open-Chest DogsHeart RateReduction nih.gov
General Preclinical ObservationPR IntervalSlight increase drugbank.com
Isolated Rabbit Sinus Node CellsSpontaneous RateReduction nih.gov
Canine Purkinje Fibers (Normal and Infarcted)AutomaticityNo effect nih.gov

A key distinguishing feature of mibefradil in preclinical models is its lack of significant negative inotropic (myocardial depressant) effects at therapeutic concentrations. nih.govnih.gov This is attributed to its selectivity for T-type calcium channels, which are not prevalent in the ventricular myocardium. nih.gov In a rat model of myocardial infarction-induced cardiac failure, chronic treatment with mibefradil was shown to increase cardiac contractility, as measured by the maximal rate of pressure development (dP/dtmax). nih.govnih.gov However, a study in isolated guinea-pig ventricular myocytes did find a negative inotropic effect, with a 50% reduction in contraction at a concentration of approximately 1 microM, suggesting that at higher concentrations, mibefradil can impact contractility. nih.gov

Furthermore, mibefradil-induced vasodilation is not typically accompanied by reflex tachycardia, a common side effect of many other vasodilators. nih.gov This is likely due to its direct effect on the sinoatrial node, which counteracts the baroreflex-mediated increase in heart rate that would normally occur in response to a drop in blood pressure.

Table 3: Effects of Mibefradil on Myocardial Contractility in Animal Models

Animal ModelParameterEffectReference
Rat (Myocardial Infarction Model)dP/dtmaxIncreased nih.govnih.gov
Isolated Guinea-Pig Ventricular MyocytesContraction↓ 50% at ~1 microM nih.gov

Myocardial Ischemia and Angina Models

Mibefradil has demonstrated anti-ischemic properties in various preclinical models, primarily through its ability to improve coronary blood flow and reduce myocardial oxygen demand.

In animal models of induced ischemia, mibefradil has been shown to increase coronary blood flow. nih.gov In open-chest dogs where variant angina was mimicked by a critical coronary stenosis, mibefradil restored 76 ± 5% of the segmental shortening in the ischemic area, indicating a significant improvement in myocardial function likely due to enhanced blood flow. nih.gov The mechanism for its anti-anginal effect is thought to be a combination of reducing heart rate, and consequently myocardial oxygen demand, and increasing myocardial oxygen supply through coronary vasodilation. drugbank.com

Cardiac Remodeling in Disease Models

Mibefradil has shown favorable effects on cardiac remodeling in experimental models of heart failure, suggesting a potential role in mitigating the progression of this condition. nih.gov

In a rat model of heart failure induced by myocardial infarction (MI), long-term treatment with mibefradil demonstrated significant benefits. nih.govnih.gov One study involving permanent ligation of the left coronary artery in rats found that chronic mibefradil treatment reduced interstitial and perivascular fibrosis and improved cardiac function. nih.gov The most significant prevention of cardiac remodeling was observed when treatment was initiated before the ischemic event. nih.gov

Another long-term study over nine months in a rat model of chronic heart failure (CHF) compared mibefradil with an ACE inhibitor, cilazapril. nih.gov Both treatments improved survival rates to a similar extent. nih.gov Mibefradil was associated with improvements in cardiac hemodynamics, including a decrease in left ventricular (LV) end-diastolic pressure, and a reduction in LV weight and collagen density. nih.gov These findings suggest that mibefradil can positively influence the structural and functional changes associated with heart failure. nih.govnih.gov

Research also indicates that mibefradil improves cardiac function and protects the myocardium against ischemia-induced calcium overload in chronically failing rat hearts. oup.com It was shown to improve the inotropic response to β-adrenergic stimulation in the later stages after myocardial infarction. oup.com

Impact of Mibefradil on Hemodynamic and Cardiac Parameters in a Rat Model of Myocardial Infarction

ParameterPlacebo-Treated MI GroupMibefradil-Treated MI GroupReference
Survival RateLowerIncreased (similar to ACE inhibitor) nih.gov
Left Ventricular End-Diastolic Pressure (LVEDP)ElevatedDecreased nih.govnih.gov
Interstitial and Perivascular FibrosisIncreasedReduced nih.gov
Left Ventricular WeightIncreasedDecreased nih.gov
LV Collagen DensityIncreasedNormalized nih.gov

Metabolic and Endocrine System Research

Glucose Homeostasis Regulation in Diabetic Models

Emerging research has pointed towards the involvement of T-type calcium channels in metabolic regulation, particularly in the context of diabetes.

Voltage-gated calcium channels are crucial for glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.govnih.gov The influx of calcium through these channels is a key step that triggers the exocytosis of insulin-containing granules. youtube.com While L-type calcium channels are well-known participants, the role of T-type channels, specifically CaV3.2, has been a subject of investigation.

Studies have shown that the gene encoding CaV3.2, CACNA1H, is expressed in human islets. nih.gov Its expression level is negatively correlated with HbA1c in human donors and positively correlated with the insulin secretion capacity of isolated islets. nih.gov Pharmacological blockade or silencing of CaV3.2 channels in β-cells leads to a reduction in glucose-stimulated calcium signaling and insulin release. nih.gov This indicates that CaV3.2 channels play a significant role in regulating insulin secretion. nih.gov Dysfunction in these channels is linked to impaired glucose-stimulated insulin secretion, a hallmark of type 2 diabetes. nih.govnih.gov

In the context of diabetic animal models, mibefradil has been shown to exert beneficial metabolic effects. A study using male db/db mice, a model for type 2 diabetes, demonstrated that mibefradil treatment caused a significant reduction in fasting blood glucose. nih.govscielo.br

The administration of mibefradil led to a profound decrease in blood glucose levels over a short period. nih.gov This hypoglycemic effect was also observed with a more selective T-type Ca2+ channel antagonist, NNC 55-0396, but not with the specific L-type blocker nicardipine, highlighting the role of T-type channel blockade. scielo.br In addition to lowering blood glucose, mibefradil treatment also significantly decreased triglycerides, basal insulin levels, and food intake in the db/db mice. nih.govscielo.br These effects were not seen in the non-diabetic heterozygous control mice. nih.gov The study also noted a significantly increased expression of T-type Ca2+ channel α-subunits Cav3.1 and Cav3.2 in the liver and brain tissues of db/db mice compared to controls, suggesting these channels as potential therapeutic targets for anti-diabetic agents. nih.govscielo.br

Metabolic Effects of Mibefradil in db/db Mice

ParameterBaseline (db/db mice)After Mibefradil Treatment (db/db mice)Reference
Fasting Blood Glucose430.92 ± 20.46 mg/dl285.20 ± 5.74 mg/dl (after 3 days) nih.govscielo.br
TriglyceridesElevatedSignificantly Decreased nih.govscielo.br
Basal InsulinElevatedSignificantly Decreased nih.govscielo.br
Food IntakeNormal for modelSignificantly Decreased nih.govscielo.br

Oncological Research and Repurposing

Mibefradil, originally developed as a T-type calcium channel blocker, has been the subject of significant investigation for its potential as an anti-cancer agent. mdpi.com Its repurposing in oncology is primarily based on its ability to modulate calcium signaling pathways, which are often dysregulated in cancer cells, and its capacity to interfere with DNA repair mechanisms. medicaldialogues.innih.gov

Anti-cancer Activity in In Vitro Cell Lines

In vitro studies have demonstrated that mibefradil exhibits cytotoxic effects and reduces cell viability across various cancer cell lines. Research has shown that mibefradil can inhibit cell proliferation and induce apoptosis. mdpi.com For instance, in human U87 MG glioma and murine neuroblastoma cell lines, mibefradil treatment led to an inhibition of tumor cell growth and viability. mdpi.com Furthermore, investigations in medulloblastoma cells showed that mibefradil could block calcium influx and induce cytotoxicity. mdpi.com The anti-proliferative effects of mibefradil are often associated with its ability to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. mdpi.com Specifically, mibefradil has been observed to arrest the cell cycle at the G1/S and G2/M phases. mdpi.comnih.gov

In Vitro Cytotoxicity of Mibefradil in Cancer Cell Lines
Cell LineCancer TypeObserved EffectsCitation
HEK293 T-REx-Inhibited cell proliferation, induced apoptosis, arrested cell cycle progression. mdpi.com
Human U87 MGGlioblastomaInhibited tumor cell growth and viability. mdpi.com
Murine NeuroblastomaNeuroblastomaInhibited tumor cell growth and viability. mdpi.com
DAOY and MB primary cellsMedulloblastomaBlocked calcium influx and induced cytotoxicity. mdpi.com

Beyond its action on T-type calcium channels, a significant part of mibefradil's anti-cancer activity is attributed to its potent inhibition of Orai channels, which are store-operated calcium channels. mdpi.comnih.gov Orai channels are crucial for regulating calcium influx that controls a variety of cellular processes, including cell proliferation and death. mdpi.com Mibefradil has been identified as a cell surface blocker of Orai channels, representing a distinct pharmacological action relevant to its anti-tumor effects. mdpi.comnih.gov

Inhibitory Concentration (IC50) of Mibefradil on Orai Channels
Orai IsoformIC50 (µM)Citation
Orai152.6 mdpi.com
Orai139.3 frontiersin.org
Orai214.1 mdpi.com
Orai224.8 frontiersin.org
Orai33.8 mdpi.com
Orai34.2 frontiersin.org

Radiosensitization in Glioblastoma Models

Mibefradil has been identified as a potential radiosensitizer for glioblastoma (GBM), the most common and aggressive primary brain tumor. medicaldialogues.innih.gov The rationale for this application lies in its ability to inhibit a specific DNA repair pathway that cancer cells use to survive radiation-induced DNA damage.

In vitro studies have demonstrated that mibefradil can enhance the sensitivity of glioblastoma cells to radiation. medicaldialogues.in This effect is attributed to its selective inhibition of the alternative non-homologous end joining (alt-NHEJ) DNA repair pathway. medicaldialogues.innih.gov The alt-NHEJ pathway is a crucial backup mechanism for repairing complex DNA double-strand breaks induced by radiation, especially in cancer cells where other repair pathways may be compromised. nih.gov By inhibiting this pathway, mibefradil prevents cancer cells from repairing radiation-induced damage, leading to increased cell death. medicaldialogues.in Research has shown that this DNA repair inhibition by mibefradil is independent of its calcium channel blocking activity, opening avenues for developing new analogues with improved specificity and reduced toxicity. nih.govnih.gov

Efficacy in Orthotopic In Vivo Glioblastoma Models

Mibefradil has been identified as a potential radiosensitizer for glioblastoma (GBM), the most aggressive type of brain tumor. nih.govnih.gov Its efficacy has been demonstrated in preclinical orthotopic, in vivo glioblastoma models, where it enhances the tumor-killing effects of radiation therapy. nih.gov This radiosensitizing activity prompted further investigation, leading to a Phase I clinical trial for patients with recurrent GBM. nih.govasco.org

In this trial, mibefradil was co-administered with hypofractionated radiation. nih.gov A key finding from a translational sub-study of the trial was the detection of mibefradil at micromolar concentrations within resected GBM tumor tissue. asco.orgresearchgate.net These detected drug levels are significant because they correlate with the concentrations required to achieve tumor cell radiosensitization in laboratory (in vitro) settings. asco.orgresearchgate.net The study demonstrated that mibefradil could be safely administered with radiation and showed potential for improving disease response, with one patient achieving a complete radiographic response. nih.govasco.orgresearchgate.net

Table 1: Mibefradil in Glioblastoma Clinical Trial (Phase I)

ParameterFindingSource
ConditionRecurrent Glioblastoma Multiforme (GBM) nih.govasco.org
InterventionMibefradil Dihydrochloride with Hypofractionated Radiation Therapy (RT) nih.gov
Primary ObjectiveDetermine Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT) asco.org
Tumor PenetrationDetected at micromolar levels in GBM tumor tissue asco.orgresearchgate.net
Clinical Outcome HighlightOne patient experienced a complete radiographic response on MRI nih.govresearchgate.net
Median Progression-Free Survival (PFS)3 months asco.org
Median Overall Survival (OS)9 months asco.org
Identification of DNA Damage Response (DDR) Protein Targets

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells use to detect and repair damaged DNA, a process critical for preventing genomic instability and cancer. nih.govmdpi.com A key strategy in cancer therapy is to exploit these pathways. onc-rg.com Mibefradil's role as a radiosensitizer is linked to its ability to interfere with these repair mechanisms.

Research has shown that mibefradil selectively inhibits a specific DNA repair pathway known as alternative non-homologous end joining (alt-NHEJ). nih.gov This discovery was made using a specialized high-throughput chemical screen designed to identify novel DNA repair inhibitors. nih.govnih.gov The alt-NHEJ pathway serves as a backup mechanism for repairing complex DNA double-strand breaks, which are lethal to the cell if left unrepaired. nih.gov By inhibiting this pathway, mibefradil prevents cancer cells from repairing the DNA damage caused by radiation, thereby increasing their sensitivity to the treatment. nih.gov

Neurological and Pain Research

Modulatory Effects in Neuropathic Pain Models

Mibefradil has demonstrated significant modulatory effects in experimental models of neuropathic pain, a condition often characterized by exaggerated responses to sensory stimuli. nih.govresearchgate.net In a rat model where neuropathic pain was induced by spinal nerve ligation, systemic administration of mibefradil produced a dose-dependent blockade of both tactile and thermal hypersensitivities. nih.govresearchgate.net Notably, local injection of mibefradil into the injured paw also successfully blocked these pain endpoints. nih.govresearchgate.net

Further research in a rat model of painful diabetic neuropathy (PDN) confirmed these findings. plos.org In diabetic rats, mibefradil effectively alleviated heat, cold, and mechanical hypersensitivities in a dose-dependent manner. plos.orgnih.gov The drug's effect was more pronounced and longer-lasting in diabetic rats compared to healthy control rats, suggesting a specific action on the pathological state underlying neuropathic pain. plos.org These results strongly suggest that T-type calcium channels, which mibefradil blocks, play a crucial role in the expression of the neuropathic state. nih.govresearchgate.net

Table 2: Efficacy of Mibefradil in Painful Diabetic Neuropathy (PDN) Model

Pain ModalityEffect of Mibefradil (9 mg/kg, i.p.)Source
Heat HyperalgesiaSignificant, long-lasting alleviation plos.org
Mechanical HypersensitivitySignificant, long-lasting alleviation plos.org
Cold AllodyniaInduced an approximate 45% decrease in pain scores plos.org
Impact on CaV3.2 Expression in Spinal Cord and DRG

The mechanism behind mibefradil's effectiveness in neuropathic pain is linked to its interaction with a specific T-type calcium channel, CaV3.2, in peripheral sensory neurons. plos.orgnih.gov The development of painful diabetic neuropathy in rats is associated with an enhancement of CaV3.2 T-type calcium currents and hyperexcitability in dorsal root ganglion (DRG) neurons. nih.gov

To confirm CaV3.2 as the specific target, a study utilized CaV3.2 antisense oligonucleotides to reduce the expression of this channel in diabetic rats. nih.gov This reduction in CaV3.2 channels significantly decreased the symptoms of painful neuropathy. nih.gov Crucially, when mibefradil was subsequently administered to these antisense-treated rats, it did not produce any further reversal of pain hypersensitivity. nih.gov However, mibefradil remained effective in a control group of diabetic rats treated with a mismatch antisense oligonucleotide. nih.gov This result indicates that mibefradil's antihyperalgesic and antiallodynic effects in this pain model are mediated through the inhibition of CaV3.2 channels located in peripheral nociceptors. plos.orgnih.gov

Potential Applications in Other Neurological Conditions (e.g., essential tremor models)

While T-type calcium channel blockers are a class of drugs being investigated for essential tremor (ET), studies using mouse models have shown that mibefradil itself is not effective for this condition. nih.govmovementdisorders.org In both the harmaline-induced tremor model and a genetic model (GABA A receptor α1 subunit-null mouse), mibefradil did not significantly suppress tremor and was poorly tolerated by the animals. nih.govnih.gov

In direct contrast, a derivative of mibefradil, NNC 55-0396, proved to be highly effective. nih.gov In the genetic model, NNC 55-0396 suppressed tremor by approximately 50%, and in the harmaline (B1672942) model, it reduced tremor by up to 80%. nih.gov The difference in efficacy is attributed to mibefradil's molecular structure; an ester side chain on the mibefradil molecule is cleaved inside the cell, which causes it to lose its specificity for T-type channels. researchgate.net NNC 55-0396 was specifically designed to resist this cleavage, thereby retaining its potent and specific T-type calcium channel antagonist activity. nih.govresearchgate.net These findings suggest that while mibefradil is not suitable for ET, its structural backbone provides a promising pharmacophore for developing more specific and effective T-type channel blockers like NNC 55-0396 for this and other neurological conditions. nih.gov

Table 3: Comparative Efficacy in Mouse Models of Essential Tremor

CompoundTremor ModelDoseEfficacy (Approx. Tremor Suppression)Source
MibefradilGABA A α1-null20 mg/kgNo effect nih.gov
MibefradilHarmaline-induced12.5 mg/kgNo significant effect nih.govnih.gov
NNC 55-0396GABA A α1-null20 mg/kg~50% nih.gov
NNC 55-0396Harmaline-induced12.5 mg/kg~50% nih.gov
NNC 55-0396Harmaline-induced20 mg/kg~80% nih.gov

Synthetic Strategies and Structure Activity Relationship Sar Studies

Chemical Synthesis of Mibefradil (B1662139) and its Analogues

The synthesis of mibefradil and its analogues is a significant area of research aimed at exploring their therapeutic potential. nih.govrsc.org A variety of synthetic strategies have been developed to construct the core structure of mibefradil, a benzimidazolyl-substituted tetraline, and to introduce diverse modifications for structure-activity relationship (SAR) studies. researchgate.net

One common approach involves a convergent synthesis, where key fragments of the molecule are prepared separately and then combined. rsc.org For instance, the synthesis can be divided into the preparation of the chiral tetrahydronaphthalene core and the substituted benzimidazole (B57391) moiety, which are then coupled. researchgate.net An efficient method for constructing the dihydrobenzopyran structure found in some mibefradil analogues utilizes a diastereoselective intermolecular Reformatsky reaction or an intramolecular carbonyl-ene cyclization. nih.govrsc.org The latter has been noted for its efficiency and high stereoselectivity in producing a key intermediate. nih.govrsc.org These synthetic routes allow for the practical and convenient preparation of a library of analogues for biological evaluation. nih.govrsc.orgrsc.org

Researchers have synthesized numerous mibefradil analogues by modifying different parts of the molecule. researchgate.netoncotarget.org These modifications include:

Alterations to the tetrahydronaphthalene core: In some cases, this core has been replaced with alternative scaffolds like a tetrahydroisoquinoline moiety. researchgate.net

Modifications of the basic amine: The basicity of the central amine has been altered, or the linkage has been replaced with an amide. researchgate.netresearchgate.net

Substitution of the benzimidazole ring: This has been replaced with other heterocyclic aromatic groups to investigate its role in the molecule's activity and metabolism. researchgate.net

These synthetic efforts have led to the creation of extensive libraries of mibefradil analogues, with some studies reporting the synthesis of over 140 different compounds. oncotarget.org

Elucidation of Key Pharmacophores for Calcium Channel Blocking Activity

The biological activity of mibefradil as a calcium channel blocker is attributed to several key structural features, collectively known as its pharmacophore. researchgate.net Understanding these pharmacophoric elements is crucial for designing new analogues with improved properties. The primary pharmacophoric moieties of mibefradil are:

Substituted Tetrahydronaphthalene Core: This rigid scaffold provides the structural framework of the molecule. researchgate.net

Tertiary Amine Linker: A basic amine group, which is typically protonated at physiological pH, is essential for activity. researchgate.net

Benzimidazole Ring: This heterocyclic system is a critical component for the molecule's interaction with its biological targets. researchgate.net

Mibefradil is known to block both T-type and L-type calcium channels, with a higher selectivity for the T-type channels. drugbank.comnih.govnih.govmedchemexpress.comnih.govresearchgate.net The interaction of mibefradil with these channels is complex and is influenced by the membrane potential. researchgate.net It has been shown to be more potent at more negative membrane potentials, which may contribute to its selectivity. researchgate.net

Development of Mibefradil Analogues with Improved Selectivity Profiles

A major focus in the development of mibefradil analogues has been to enhance their selectivity and reduce off-target effects, which were a significant concern with the parent drug. oncotarget.org

Strategies for Reducing Off-Target Inhibition (e.g., CYP, hERG)

Mibefradil is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions. nih.govnih.gov It is also an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can cause cardiotoxicity. oncotarget.orgnih.gov Therefore, a key goal in analogue development has been to mitigate these off-target activities. oncotarget.org

Several strategies have been employed to reduce CYP inhibition:

Structural Modification: Altering the structure of mibefradil has been shown to be effective in improving in vitro stability and reducing CYP inhibition. nih.govrsc.org For example, an analogue with a dihydrobenzopyran ring and a secondary amine linker demonstrated reduced CYP inhibition while maintaining T-type calcium channel blocking activity. nih.govrsc.orgrsc.org

Modification of Basicity and Lipophilicity: Strategies have included modifying the basicity of the central amine and reducing the lipophilicity of the aromatic side groups. researchgate.net

Design of "Hard Drugs": One approach to avoid mechanism-based CYP inhibition is to design "hard drugs" that are not metabolizable and are excreted unchanged. nih.govresearchgate.net

To address hERG inhibition, the following approaches have been explored:

Introduction of a Carboxylic Acid: Adding a carboxylic acid group is a common strategy to reduce hERG activity. researchgate.net

Reduction of Basicity: Modifying the basicity of nitrogen atoms within the molecule can also alleviate hERG toxicity. researchgate.net For instance, replacing amines with amides has shown success. researchgate.net

Formation of Zwitterions: Introducing a zwitterion can reduce off-target hERG toxicity, though it may impact other properties like solubility and permeability. researchgate.net

Structural Modifications: Altering the chemical structure to reduce affinity for the hERG channel is a key strategy. This can involve reducing basicity, disrupting aromaticity, or introducing steric hindrance. numberanalytics.com

Enhancing Potency and Efficacy of Novel Analogues

In addition to improving selectivity, research has also focused on enhancing the potency and efficacy of new mibefradil analogues. SAR studies have been instrumental in guiding these efforts. For example, it has been demonstrated that most of the synthesized analogues retain potent T-type calcium channel blocking activity, often comparable to mibefradil itself. rsc.org

One successful strategy involved the replacement of the methoxyacetyl side chain of mibefradil with a cyclopropanecarboxylate, resulting in the analogue NNC55-0396. nih.gov This analogue was found to be equipotent to mibefradil in antagonizing the T-type calcium channel but exhibited no L-type calcium channel inhibition, thus demonstrating improved selectivity. nih.gov Furthermore, this modification made the analogue resistant to hydrolysis by esterases. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become valuable tools in the study of mibefradil and its analogues. These methods provide insights into the interactions between the drug molecules and their biological targets, aiding in the rational design of new compounds with improved properties.

Docking studies have been used to investigate the binding of mibefradil to the active site of CYP3A4. nih.gov These studies have suggested that mibefradil can form a slowly dissociable complex with the enzyme, which could contribute to its inhibitory activity. nih.gov

Computational models are also employed to predict the risk of hERG inhibition. numberanalytics.com By understanding the structural features that contribute to hERG binding, medicinal chemists can design compounds with a lower propensity for this off-target effect. numberanalytics.com These models, in conjunction with in vitro and in vivo testing, are crucial for minimizing the risk of cardiotoxicity in new drug candidates. numberanalytics.com

Interactive Data Table: Mibefradil Analogues and Their Properties

AnalogueKey Structural ModificationImpact on Activity/SelectivityReference
2aa Dihydrobenzopyran ring and a secondary amine linkerRetained T-type calcium channel blocking activity with reduced CYP inhibition. nih.govrsc.orgrsc.org
YU252376 Modified tetrahydronaphthalene core, altered amine basicity, or reduced lipophilicityShowed a greater than 10-fold decrease in CYP3A4 inhibition and a ~3-fold decrease in CYP2D6 inhibition. researchgate.net
YU252386 Modified tetrahydronaphthalene core, altered amine basicity, or reduced lipophilicityDemonstrated a greater than 10-fold decrease in CYP3A4 inhibition. researchgate.net
YU253106 Modified tetrahydronaphthalene core, altered amine basicity, or reduced lipophilicityExhibited a greater than 10-fold decrease in CYP3A4 inhibition. researchgate.net
NNC55-0396 Replacement of the methoxyacetyl side chain with cyclopropanecarboxylateEquipotent to mibefradil for T-type channel antagonism with no L-type channel inhibition; resistant to hydrolysis. nih.gov
Compound 5 Amide in place of amineAppreciably alleviated hERG toxicity while maintaining T-type calcium channel blocking activity. researchgate.net
Compound 6 Amide in place of amineAppreciably alleviated hERG toxicity while maintaining T-type calcium channel blocking activity. researchgate.net

Advanced Research Methodologies and Techniques

Electrophysiological Techniques for Ion Channel Characterization (e.g., Patch Clamp)

The patch-clamp technique has been fundamental in characterizing the interaction of mibefradil (B1662139) with various ion channels at the molecular level. This powerful electrophysiological tool allows for the direct measurement of ionic currents flowing through single channels, providing precise data on channel inhibition and kinetics.

Initial studies using this method identified mibefradil as a blocker of T-type and L-type calcium channels. medchemexpress.comyoutube.com In freshly isolated rat cerebellar Purkinje neurons, mibefradil demonstrated a complete and reversible inhibition of T-type calcium channels. nih.gov The potency of this inhibition was found to be voltage-dependent, increasing at less hyperpolarized holding potentials, which correlates with the degree of channel inactivation. nih.gov For instance, the apparent dissociation constant (Kapp) for T-type channels was 1 µM at a holding potential of -110 mV, but shifted to a much more potent 83 nM at -70 mV. nih.gov In the same cells, its inhibition of P-type calcium channels was significantly less potent, with a Kapp approximately 200-fold higher than for T-type channels at -70 mV. nih.gov

Further patch-clamp studies have revealed a broader inhibitory profile for mibefradil. In rabbit coronary arterial smooth muscle cells, mibefradil was shown to inhibit voltage-dependent K⁺ (Kv) channels in a dose-dependent manner, with an apparent dissociation constant (Kd) of 1.08 μM. researchgate.net More recently, investigations using HEK293 T-REx cells overexpressing Orai channels demonstrated that mibefradil also potently blocks these store-operated Ca²⁺ channels, with a higher affinity for Orai3 (IC₅₀ of 3.8 μM) compared to Orai2 (IC₅₀ of 14.1 μM) and Orai1 (IC₅₀ of 52.6 μM). medchemexpress.comresearchgate.netnih.gov Outside-out patch recordings confirmed that mibefradil acts on the extracellular surface of the Orai3 channel. medchemexpress.comresearchgate.net

Table 1: Electrophysiological Characterization of Mibefradil Inhibition on Various Ion Channels

Cell/System Model Ion Channel Target Technique Key Findings (IC₅₀/Kapp) Reference
Rat Cerebellar Purkinje Neurons T-type Ca²⁺ Channels Patch Clamp 83 nM (at -70 mV) nih.gov
Rat Cerebellar Purkinje Neurons P-type Ca²⁺ Channels Patch Clamp ~16.6 µM (200x higher than T-type) nih.gov
Rabbit Coronary Arterial Smooth Muscle Cells Voltage-dependent K⁺ (Kv) Channels Whole-cell Patch Clamp 1.08 µM (Kd) researchgate.net
HEK293 T-REx Cells Orai1 Channels Whole-cell Patch Clamp 52.6 µM medchemexpress.comresearchgate.net
HEK293 T-REx Cells Orai2 Channels Whole-cell Patch Clamp 14.1 µM medchemexpress.comresearchgate.net

In Vitro Cell Culture Models for Mechanistic Studies

A variety of specialized cell culture models have been instrumental in dissecting the cellular and molecular pathways affected by mibefradil, particularly concerning its anti-proliferative and cytotoxic effects.

HEK293 T-REx cells: These human embryonic kidney cells feature a tetracycline-inducible expression system, making them an ideal platform for studying the effects of mibefradil on specific, overexpressed protein targets. Researchers have used this model to stably express human Orai1, Orai2, and Orai3 channels along with STIM1 to precisely characterize mibefradil's inhibitory action on each subtype. medchemexpress.comresearchgate.netnih.gov This system was crucial in determining the differential IC₅₀ values for each Orai channel and confirming that mibefradil's action is independent of its T-type channel blockade, as other T-type blockers had minimal effect on Orai channels. medchemexpress.comresearchgate.net

HK-2, EA.hy926, and primary HAECs: These cell lines serve as important models for specific physiological systems. The HK-2 cell line, an immortalized human proximal tubular cell line, has been used to investigate mibefradil's impact on kidney cells, revealing that it can inhibit proliferation and arrest the cell cycle at the G1/S and G2/M phases. medchemexpress.com The EA.hy926 cell line, a hybrid of human umbilical vein endothelial cells and A549 cells, along with primary Human Aortic Endothelial Cells (HAECs), have been used to demonstrate mibefradil's potent anti-proliferative effects on vascular endothelial cells. medchemexpress.comnih.govmdpi.com

Table 2: Application of In Vitro Cell Models in Mibefradil Research

Cell Line Cell Type/Origin Research Focus Key Findings Reference
HEK293 T-REx Human Embryonic Kidney (Tetracycline-inducible) Ion Channel Pharmacology Characterization of mibefradil's potent, dose-dependent inhibition of Orai1, Orai2, and Orai3 channels. medchemexpress.comresearchgate.netnih.gov
HK-2 Human Proximal Tubular Cell Proliferation & Cycle Mibefradil inhibits proliferation and induces cell cycle arrest. medchemexpress.com
EA.hy926 Human Endothelial Hybrid Endothelial Cell Proliferation Mibefradil potently inhibits proliferation of vascular endothelial cells. medchemexpress.com

| HAECs | Primary Human Aortic Endothelial Cells | Endothelial Cell Proliferation | Confirmed anti-proliferative effects of mibefradil in a primary cell model. | medchemexpress.com |

Advanced Animal Models for Preclinical Efficacy and Mechanistic Studies

Preclinical animal models have been indispensable for evaluating the systemic effects of mibefradil and its therapeutic potential in complex disease states, providing insights that bridge the gap between cellular mechanisms and clinical application.

Rat Models: Rats have been widely used to study mibefradil in cardiovascular and oncological contexts. In a rat model of chronic heart failure induced by coronary artery ligation, long-term treatment with mibefradil improved survival rates to a degree comparable to an ACE inhibitor. nih.gov It also led to beneficial changes in cardiac hemodynamics and reduced left ventricular weight and fibrosis. nih.govnih.gov In a rat model of vascular injury, mibefradil was shown to have a potent antiproliferative effect on smooth muscle cells, preventing neointima formation. Furthermore, in an intracranial C6 glioma orthotopic model, mibefradil, particularly when administered before radiosurgery, significantly enhanced survival and reduced tumor volume.

db/db Mice: To investigate its metabolic effects, mibefradil was studied in db/db mice, a well-established model for type 2 diabetes and obesity. In these mice, mibefradil treatment caused a significant reduction in fasting blood glucose levels. The study also noted that mibefradil treatment decreased triglycerides, basal insulin (B600854), and food intake, suggesting that the T-type calcium channels it targets could be a therapeutic avenue for diabetes.

Glioblastoma Orthotopic Models: As mentioned, rat models with orthotopically implanted C6 glioma cells have been crucial for preclinical cancer studies. These models, which mimic the growth of tumors in their natural brain environment, demonstrated that mibefradil could enhance the efficacy of radiation therapy. The median survival of rats receiving mibefradil followed by radiosurgery was 52 days, significantly longer than those receiving either treatment alone (35 and 31 days, respectively).

Table 3: Summary of Findings from Advanced Animal Models

Animal Model Disease/Condition Studied Key Findings Reference
Rat Model Chronic Heart Failure (post-infarct) Improved survival, improved cardiac hemodynamics, reduced left ventricular weight and fibrosis. nih.govnih.gov
Rat Model Vascular Injury (balloon angioplasty) Potent inhibition of smooth muscle cell proliferation and prevention of neointima formation.
Glioblastoma Orthotopic Rat Model Glioblastoma Enhanced survival and reduced tumor volume when combined with radiosurgery.

| db/db Mice | Type 2 Diabetes | Profound reduction in fasting blood glucose; decreased triglycerides and basal insulin. | |

High-Throughput Screening (HTS) in Drug Repurposing Initiatives

High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands of compounds for a specific biological activity. This methodology is central to drug repurposing, which seeks to find new therapeutic uses for existing drugs. By screening large libraries of approved or clinically tested drugs, researchers can identify unexpected "hits" for new disease targets, significantly shortening the development timeline.

Mibefradil is a prime case study for drug repurposing. Originally developed and marketed as an antihypertensive medication, its subsequent identification as a potential anti-cancer agent stemmed from research into the role of T-type calcium channels (Cav3) in cancer cell proliferation. HTS and similar screening approaches are instrumental in such initiatives, allowing for the efficient evaluation of compounds like mibefradil against cancer cell lines or specific molecular targets. This strategy identified mibefradil as a proof-of-concept molecule to validate Cav3 channels as a viable drug target in oncology, leading to its investigation as a treatment for solid tumors like glioblastoma.

Proteomic and Transcriptomic Analyses in Response to Mibefradil Treatment

Proteomic and transcriptomic analyses offer a global view of how cells respond to a drug by measuring changes in protein and RNA levels, respectively. youtube.com These advanced techniques are being used to uncover the broader mechanistic impact of mibefradil beyond its primary channel-blocking activities.

Transcriptomic analysis, specifically RNA deep sequencing (RNA-seq), was performed on glioblastoma stem-like cells (GSCs) treated with mibefradil. nih.gov The results showed that blocking the Cav3.2 channel with mibefradil significantly altered gene expression. nih.gov This included the downregulation of several key oncogenes such as PDGFA, PDGFB, TGFB1, and METTL7B, and the upregulation of the tumor-suppressive gene NRP2. nih.gov

In other studies, while full-scale proteomic analyses are not extensively reported, related techniques have provided insight into key signaling pathways. Research into mibefradil's effect on cardiac hypertrophy in H9c2 cells used Western blotting to show that mibefradil activates the PI3K/Akt/mTOR pathway. nih.gov Similarly, a targeted siRNA-based screen in the context of glioblastoma radiosensitization suggested a role for the mTOR and Akt pathways in the DNA repair inhibition caused by mibefradil and its analogues. Investigations have also used quantitative PCR to measure the relative mRNA expression of different phospholipase C (PLC) isoforms and IP₃ receptor subtypes in response to mibefradil, linking the drug to the activation of the PLC pathway.

Advanced Imaging Techniques for Cellular Calcium Dynamics (e.g., Fura-PE3/AM)

Advanced imaging techniques are critical for visualizing and quantifying the real-time effects of mibefradil on intracellular processes, especially calcium (Ca²⁺) signaling. Fura-PE3/AM is a high-affinity, ratiometric fluorescent indicator used for measuring intracellular Ca²⁺ concentrations. researchgate.net As a cell-permeant acetoxymethyl (AM) ester, it can be loaded into live cells, where it is cleaved by intracellular esterases, trapping the dye inside. Its fluorescence properties change upon binding to Ca²⁺, allowing for precise and dynamic monitoring of calcium levels.

This technique has been employed in multiple studies to investigate how mibefradil modulates Ca²⁺ dynamics. In studies using HEK293 T-REx, HK-2, and endothelial cells, Ca²⁺ influx was measured using Fura-PE3/AM. medchemexpress.comresearchgate.netnih.gov These experiments demonstrated that mibefradil not only inhibits store-operated Ca²⁺ entry (SOCE) through Orai channels but, at higher concentrations, can also inhibit Ca²⁺ release from the endoplasmic reticulum. medchemexpress.comresearchgate.net Other studies have used Fura-2 AM, a related calcium indicator, to show that mibefradil elicits a concentration-dependent increase in cytosolic Ca²⁺ in various cell lines, a process linked to the activation of phospholipase C (PLC) and IP₃ receptors, which in turn triggers Ca²⁺ influx via SOCE.

Future Directions and Translational Research Perspectives

Exploration of Novel Molecular Targets and Pathways

While mibefradil (B1662139) is well-established as a blocker of T-type and, to a lesser extent, L-type calcium channels, recent research has revealed its interaction with several other molecular targets, suggesting its pharmacological effects are more complex than initially understood. nih.govdrugbank.comnih.gov These findings provide a foundation for exploring its therapeutic potential beyond pure calcium channel antagonism.

At micromolar concentrations (≥10 μM), mibefradil has been shown to increase cytosolic Ca²⁺ levels by engaging novel targets. nih.gov Key among these are Phospholipase C (PLC) and Inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) . nih.gov Studies have demonstrated that mibefradil can increase the cellular content of IP₃, which in turn activates IP₃Rs to release calcium from endoplasmic reticulum (ER) stores. nih.gov This PLC/IP₃ signaling pathway activation represents a significant departure from its canonical voltage-gated channel activity. nih.gov

Furthermore, this ER-Ca²⁺ release subsequently triggers store-operated Ca²⁺ entry (SOCE) mediated by ORAI channels . nih.gov Mibefradil is now considered a potent cell surface blocker of ORAI channels, particularly ORAI3, which may be relevant to its anti-cancer activity. nih.gov The IC₅₀ values for inhibiting Orai1, Orai2, and Orai3 currents were found to be 52.6, 14.1, and 3.8 μM, respectively. nih.gov

Another identified target is the Transient Receptor Potential Melastatin 7 (TRPM7) channel. Mibefradil, along with its relative NNC 55-0396, has been identified as a positive modulator of TRPM7, acting as a Mg²⁺-regulated agonist. nih.gov This action is distinct from its inhibitory effects on calcium channels and adds another layer to its mechanism of action. nih.gov These discoveries highlight that the full spectrum of mibefradil's molecular interactions is still being uncovered, offering new pathways to investigate for therapeutic intervention. nih.govnih.gov

Development of Highly Selective T-type Calcium Channel Modulators

The experience with mibefradil, which blocks both T-type and L-type channels and was withdrawn from the market due to drug-drug interactions, has underscored the need for highly selective T-type calcium channel modulators. nih.govnih.gov The development of such compounds aims to harness the therapeutic benefits of T-type channel inhibition while minimizing off-target effects. nih.gov

Modern drug design has shifted towards computational and in silico approaches to achieve this selectivity. Ligand-based pharmacophore mapping, for instance, has been used to identify the specific three-dimensional chemical features that distinguish selective T-type blockers from non-selective ones. nih.govnih.gov These models can then be used for virtual screening of small molecule databases to find new, highly selective candidates. nih.gov

This pursuit has led to the development of novel compounds with improved selectivity profiles. An example is Z944 , which inhibits all three human T-type channel isoforms (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) in the nanomolar range and demonstrates 70- to 100-fold greater selectivity for T-type channels over N-type and L-type calcium channels. nih.gov Other research efforts have synthesized and tested various chemical scaffolds to identify potent and selective T-type channel blockers for conditions like pain. nih.gov The goal of this line of research is to create next-generation modulators that retain the therapeutic efficacy seen with compounds like mibefradil but with a significantly improved safety and specificity profile.

Investigation of Mibefradil and Analogues in Underexplored Disease Contexts

The recognition of T-type calcium channels' role in cell proliferation and pathophysiology has spurred investigations into mibefradil and its analogues for diseases beyond cardiovascular conditions. researchgate.net The most prominent of these is oncology . researchgate.net Mibefradil has been repurposed and investigated as an anti-cancer agent, particularly for solid tumors like glioblastoma and medulloblastoma. researchgate.netbioworld.comfirstwordpharma.comresearchgate.net Preclinical studies have shown that it can inhibit tumor cell growth, viability, and invasion. researchgate.netresearchgate.net This has led to clinical trials evaluating mibefradil in combination with standard chemotherapies like temozolomide (B1682018) for recurrent high-grade gliomas. researchgate.netresearchgate.net Its analogue, NNC-55-0396, has also shown promise in inhibiting the growth of leukemia and medulloblastoma cells. nih.govnih.gov

Beyond cancer, research suggests potential applications in inflammatory conditions. A 2020 study found that mibefradil and another T-type channel inhibitor, flunarizine, protected mice against lipopolysaccharide-induced acute lung injury (ALI) . nih.gov Mibefradil significantly reduced inflammatory cell influx, protein concentration in bronchoalveolar lavage fluid, and suppressed the activation of the pro-inflammatory transcription factor NF-κB in lung tissue. nih.gov Other preclinical work has suggested that mibefradil may have protective effects in the kidneys, preventing nephrosclerosis in hypertensive rat models. These studies open the door for exploring T-type channel modulators in a range of diseases characterized by pathological proliferation and inflammation.

Integration of "Omics" Data for Comprehensive Mechanistic Understanding

To fully elucidate the complex mechanisms of action of mibefradil and its derivatives, researchers are increasingly turning to "omics" technologies. longdom.orgmdpi.com Transcriptomics (studying RNA) and proteomics (studying proteins) provide a global, unbiased view of the cellular changes induced by a drug, moving beyond a single-target hypothesis. longdom.orgmdpi.commdpi.com

In the context of mibefradil research, proteomics has been used to analyze the effects of mibefradil and NNC-55-0396 on medulloblastoma cells. nih.gov These analyses revealed that the compounds induce apoptosis (programmed cell death) and are associated with reduced mitochondrial membrane potential and lower ATP levels, indicating an alteration of the cancer cells' metabolism. nih.gov In another study on medulloblastoma, Reverse Phase Protein Arrays (RPPA)—a proteomics-based technique—were used to map the protein signaling pathways affected by T-type channel inhibition. researchgate.net This was combined with single-cell RNA-sequencing (transcriptomics) to identify altered cancer signaling pathways, providing a multi-layered understanding of the drug's effect. researchgate.net

The integration of such omics datasets allows for a more comprehensive construction of the molecular pathways mibefradil influences, potentially identifying novel biomarkers for treatment response and revealing new therapeutic targets. mdpi.commdpi.com

Design of Targeted Delivery Systems for Mibefradil Derivatives

A significant challenge in translating promising compounds into effective therapies is ensuring they reach the target tissue at sufficient concentrations while minimizing systemic exposure. For mibefradil derivatives, particularly in the context of cancer therapy, the design of targeted delivery systems is a critical area of future research.

Nanoparticle-based drug delivery systems offer a promising strategy. Technologies like mesoporous silica (B1680970) nanoparticles (MSNs), liposomes, and polymeric nanoparticles can improve the solubility and bioavailability of drugs. researchgate.netdovepress.com For instance, MSNs have been explored for delivering antihypertensive drugs, leveraging their high surface area and tunable pores for controlled release. dovepress.com For central nervous system tumors like glioblastoma, overcoming the blood-brain barrier (BBB) is a major hurdle. nih.gov Research into loading calcium channel blockers like amlodipine (B1666008) onto diamond nanoparticles has shown potential for shuttling drugs across the BBB. nih.gov Similar strategies could be developed for mibefradil derivatives to enhance their efficacy against brain tumors. researchgate.netnih.gov Combining a calcium channel blocker with nanoparticle-delivered chemotherapy has also been suggested as a way to overcome drug resistance in cancer cells. tandfonline.comtandfonline.com

Leveraging Artificial Intelligence and Machine Learning in Mibefradil Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. youtube.com These computational tools can analyze vast datasets to predict molecular interactions, identify novel drug candidates, and optimize drug properties. researchgate.net In the context of mibefradil research, AI and ML can be leveraged in several ways.

Design of Novel Analogues: In silico studies are already being used to design next-generation dihydropyridine-based calcium channel blockers with improved efficacy. japsonline.com ML models can be trained on existing data to predict the binding affinity and selectivity of new mibefradil derivatives, accelerating the design-test-learn cycle. japsonline.com

Predicting Drug Properties: ML algorithms can effectively predict the pharmacokinetic properties of molecules, such as their ability to cross the blood-brain barrier. researchgate.netnih.gov This is highly relevant for optimizing mibefradil analogues for the treatment of brain tumors. nih.gov

Identifying New Applications: By analyzing complex biological data from genomics, proteomics, and clinical studies, AI can identify novel patterns and correlations. youtube.com This could help in repositioning mibefradil or its derivatives for new diseases by predicting their efficacy against different molecular targets or in various disease models.

The use of these advanced computational methods promises to accelerate the translation of mibefradil research from the laboratory to clinical applications. manchester.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.